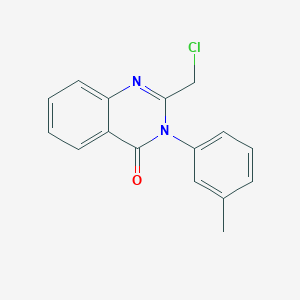
2-(chloromethyl)-3-(3-methylphenyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(chloromethyl)-3-(3-methylphenyl)quinazolin-4(3H)-one” is a quinazolinone derivative with the molecular formula C16H13ClN2O . It has an average mass of 284.740 Da and a monoisotopic mass of 284.071655 Da .
Synthesis Analysis
The synthesis of quinazolinones often involves the use of o-anthranilic acids as starting materials . An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones has been described, which also allows for the convenient preparation of 2-hydroxymethyl-4(3H)-quinazolinones in one pot .Molecular Structure Analysis
The molecular structure of “2-(chloromethyl)-3-(3-methylphenyl)quinazolin-4(3H)-one” consists of a quinazolinone core with a chloromethyl group at the 2-position and a 3-methylphenyl group at the 3-position .Chemical Reactions Analysis
Quinazolinones are versatile building blocks in organic synthesis . They can undergo various chemical reactions, including condensation with aldehydes to give the corresponding 2-styryl derivatives .Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Research has shown that quinazolin-4(3H)-one derivatives exhibit promising anticonvulsant properties. Kumar et al. (2011) designed and synthesized thirty new 2-(substituted)-3-{[substituted]amino}quinazolin-4(3H)-one compounds, evaluating their anticonvulsant activity using the 6 Hz psychomotor seizure test. Among these, the compound PhQZ 7 displayed significant protection at a dose of 100 mg/kg in mice, suggesting its potential as an anticonvulsant agent (Kumar et al., 2011).
H1-Antihistaminic Activity
Quinazolin-4(3H)-one derivatives have also been investigated for their H1-antihistaminic effects. Alagarsamy et al. (2005) synthesized a series of novel 1-substituted-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones, showing significant protection against histamine-induced bronchospasm in guinea pigs. One compound, in particular, was found to be equipotent with chlorpheniramine maleate, a standard antihistamine, but with lesser sedation, indicating potential for H1-antihistaminic applications (Alagarsamy et al., 2005).
Anticancer Activity
Noolvi and Patel (2013) focused on the synthesis of 2,3,7-trisubstituted quinazoline derivatives and evaluated their anticancer activity, particularly targeting EGFR-tyrosine kinase. Their study highlights the potential of quinazolin-4(3H)-one derivatives as frameworks for developing potent antitumor agents (Noolvi & Patel, 2013).
Corrosion Inhibition
Errahmany et al. (2020) explored novel quinazolinone derivatives as corrosion inhibitors for mild steel in HCl medium. Their findings suggest that these compounds can significantly inhibit corrosion, offering a new approach to corrosion protection based on quinazolin-4(3H)-one chemistry (Errahmany et al., 2020).
Antimicrobial Activity
Chaitanya et al. (2017) synthesized and characterized substituted (4-oxo-3-phenyl-3,4-dihydro quinazolin-2-yl)methyl nitrite derivatives, evaluating their antimicrobial activity against various bacteria and fungi. Their research provides insights into the potential of quinazolin-4(3H)-one derivatives in treating infectious diseases (Chaitanya et al., 2017).
Direcciones Futuras
The future directions for research on “2-(chloromethyl)-3-(3-methylphenyl)quinazolin-4(3H)-one” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Given the wide range of biological activities associated with quinazoline derivatives , these compounds may have potential for the discovery of novel therapeutics.
Propiedades
IUPAC Name |
2-(chloromethyl)-3-(3-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11-5-4-6-12(9-11)19-15(10-17)18-14-8-3-2-7-13(14)16(19)20/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLCWMXZJQHZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-3-(3-methylphenyl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2762199.png)

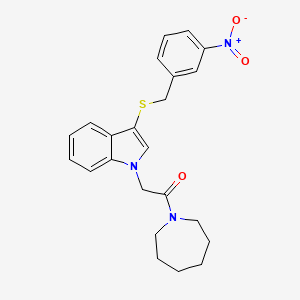
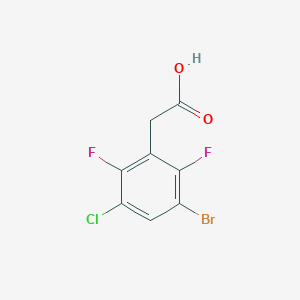
![3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-2-methylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B2762207.png)

![2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetic Acid](/img/structure/B2762209.png)
![[(4-Butylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2762210.png)
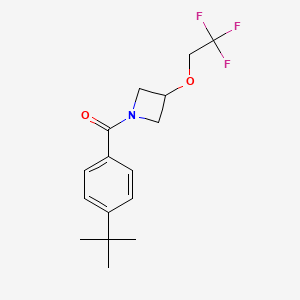
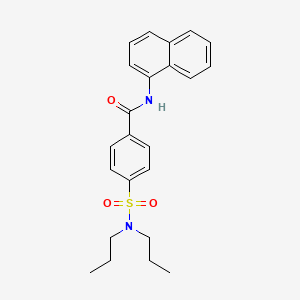
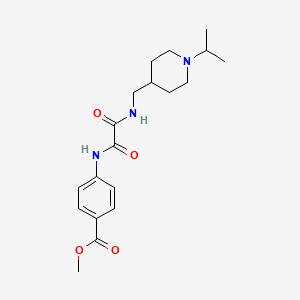
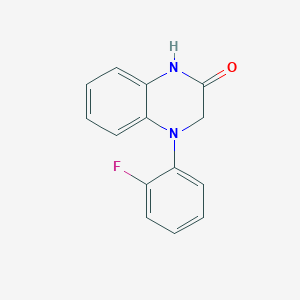
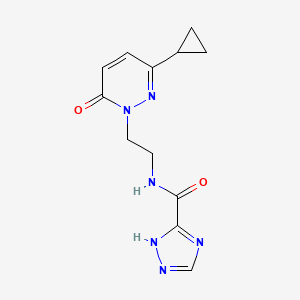
![N-(4-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2762221.png)